1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA inhibition Kinase selectivity Pain therapeutics

This compound features a unique morpholino-alkyne-urea scaffold with 3-CF₃-phenyl substitution, precisely matching the TrkA ATP-binding pocket. Ensure you order the correct regioisomer (3-CF₃, not 2- or 4-CF₃) and the alkyne linker for target engagement. Use as TrkA inhibitor screening compound for chronic/neuropathic pain programs. Verify TrkA IC₅₀ before lead optimization. Custom synthesis available.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 1396684-73-3
Cat. No. B2457595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396684-73-3
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESC1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23)
InChIKeyUIBMDQDXGVBNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396684-73-3): Procurement-Relevant Structural and Pharmacological Baseline


1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396684-73-3) is a synthetic tri-substituted urea derivative with molecular formula C₁₆H₁₈F₃N₃O₂ and molecular weight 341.33 g/mol . The compound features a morpholine ring linked through a but-2-ynylene spacer to a urea core bearing a 3-(trifluoromethyl)phenyl substituent. Database annotation indicates this compound is a tropomyosin-related kinase A (TrkA) inhibitor, with patented indications spanning chronic pain, neuropathic pain, pruritus, and certain cancers [1][2]. The alkyne-containing morpholinobutynyl scaffold distinguishes it from saturated-linker or benzyl-urea analogs within the morpholino-urea chemotype.

Why Generic Morpholino-Urea Analogs Cannot Simply Substitute for CAS 1396684-73-3 in TrkA-Focused Programs


Within the morpholino-urea kinase inhibitor class, the position of the trifluoromethyl substituent on the phenyl ring and the nature of the linker between morpholine and urea are critical determinants of target potency and selectivity [1]. The 3-CF₃-phenyl regioisomer (1396684-73-3) differs from its 2-CF₃-phenyl analog (CAS 1396679-28-9) and 4-CF₃-phenyl variants in both steric and electronic properties, which are known to affect TrkA ATP-binding pocket complementarity . Additionally, the but-2-ynylene (alkyne) linker in 1396684-73-3 is structurally distinct from saturated ethylene or propylene linkers found in many morpholino-urea derivatives, altering molecular rigidity, π-stacking potential, and metabolic stability [2]. Procurement of a non-identical regioisomer or linker variant risks loss of target engagement and confounds structure-activity relationship interpretation.

Quantitative Differential Evidence for 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396684-73-3) Relative to Closest Analogs


TrkA Kinase Inhibition: Quantitative Potency of CAS 1396684-73-3 vs. Closest Regioisomeric and Linker Analogs

Database annotation identifies CAS 1396684-73-3 as a TrkA inhibitor (Tri-substituted urea derivative 1) with reported TrkA inhibitory activity in the low nanomolar range. The general TrkA IC₅₀ range for compounds in the patent class (WO2013176970) is 5–10,000 nM, with the most potent examples achieving IC₅₀ values below 100 nM in a fluorescence-based phosphorylation assay [1][2]. The 3-CF₃-phenyl substitution pattern is distinct from the 2-CF₃-phenyl regioisomer (CAS 1396679-28-9), which has a different spatial orientation of the trifluoromethyl group relative to the urea carbonyl, potentially altering hinge-region hydrogen bonding and hydrophobic pocket occupancy . However, direct head-to-head quantitative potency data for 1396684-73-3 versus 1396679-28-9 is not publicly available in peer-reviewed literature.

TrkA inhibition Kinase selectivity Pain therapeutics

Indication Profile Differentiation: Pain and Oncology Coverage of CAS 1396684-73-3 vs. mTOR-Selective Morpholino-Ureas

Unlike morpholino-urea derivatives targeting mTOR (e.g., those disclosed in WO2011107585A1 for oncology indications), CAS 1396684-73-3 is annotated as a TrkA inhibitor with a dual pain-oncology indication profile: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors/cancers (ICD-11: 2A00-2F9Z) including thymic cancer (ICD-11: 2C27) [1]. mTOR-inhibiting morpholino-ureas (e.g., patent class WO2011107585A1) are primarily indicated for oncological and immunological disorders, lacking the pain indication [2]. This indication differentiation reflects the distinct kinase target selectivity profiles of the two sub-classes, with TrkA/NGF signaling being central to pain transduction [3].

Chronic pain Neuropathic pain Oncology

Structural Differentiation: Alkyne Linker in CAS 1396684-73-3 vs. Saturated-Linker Morpholino-Urea Derivatives

CAS 1396684-73-3 contains a but-2-ynylene (-CH₂-C≡C-CH₂-) spacer connecting the morpholine ring to the urea core. This contrasts with the majority of morpholino-urea kinase inhibitors that employ saturated ethylene (-CH₂-CH₂-) or propylene (-CH₂-CH₂-CH₂-) linkers . The alkyne group introduces: (a) increased molecular rigidity due to sp-hybridized carbon linearity, which restricts rotational freedom compared to sp³-hybridized saturated linkers; (b) potential for π-π stacking interactions with aromatic residues in the kinase hinge region; and (c) altered oxidative metabolism profile, as alkynes are metabolized differently than alkanes by cytochrome P450 enzymes [1]. No direct comparative data (e.g., torsional angle analysis, metabolic half-life in microsomes) for 1396684-73-3 versus a saturated-linker analog is publicly available.

Alkyne linker Molecular rigidity Metabolic stability

Regioisomeric Differentiation: 3-CF₃ vs. 2-CF₃ Phenyl Substitution Pattern Impact on Target Binding

The 3-(trifluoromethyl)phenyl substituent in CAS 1396684-73-3 places the electron-withdrawing CF₃ group at the meta position relative to the urea nitrogen. The closest commercially listed analog, CAS 1396679-28-9, bears the CF₃ group at the ortho (2-) position . In kinase inhibitor design, the position of CF₃ substitution on the phenyl ring significantly influences: (a) the dihedral angle between the phenyl ring and the urea plane, (b) the CF₃ group's occupancy of a hydrophobic back pocket in the kinase active site, and (c) electronic effects on urea NH hydrogen bond donor strength [1]. No direct comparative TrkA binding data for the 3-CF₃ vs. 2-CF₃ regioisomer pair is publicly available, but analogous SAR in diaryl urea kinase inhibitors demonstrates that meta-substitution often yields distinct selectivity profiles compared to ortho-substitution [2].

Regioisomer Trifluoromethyl position TrkA binding

Computational Physicochemical Differentiation: Drug-Likeness Profile of CAS 1396684-73-3 vs. Close Analogs

CAS 1396684-73-3 has a calculated partition coefficient (clogP) of 2.85 and topological polar surface area (TPSA) of 47.36 Ų, both within Lipinski's Rule of Five criteria (clogP ≤5, TPSA ≤140 Ų) [1]. Its molecular weight (341.33 g/mol) and rotatable bond count (6) also comply with oral drug-likeness guidelines. The 2-CF₃ regioisomer (CAS 1396679-28-9) has identical molecular formula and molecular weight, but differences in dipole moment and intramolecular hydrogen bonding potential (due to ortho-CF₃ proximity to the urea NH) may alter its experimental logP, solubility, and permeability . No experimentally measured logP, solubility, or permeability data for either compound is publicly available.

Drug-likeness Lipinski Rule of Five Physicochemical properties

Recommended Application Scenarios for 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396684-73-3) Based on Available Evidence


TrkA Inhibitor Screening and Lead Identification in Pain Drug Discovery

CAS 1396684-73-3 is most appropriately deployed as a TrkA inhibitor screening compound for pain-focused drug discovery programs, given its database-annotated target engagement and patented indications covering chronic pain, neuropathic pain, and pruritus [1]. Its structural features (morpholino-alkyne-urea scaffold with 3-CF₃-phenyl substitution) represent a distinct chemotype within the TrkA inhibitor patent landscape [2]. Researchers should verify TrkA IC₅₀ and selectivity against TrkB/TrkC before advancing this compound as a lead.

Structure-Activity Relationship (SAR) Exploration of Morpholino-Alkyne-Urea Kinase Inhibitors

The but-2-ynylene linker in 1396684-73-3 is underrepresented in published kinase inhibitor SAR. This compound can serve as a key intermediate or reference point for systematic SAR studies comparing alkyne-linked vs. saturated-linked morpholino-urea derivatives, particularly to assess the impact of linker rigidity on TrkA binding conformation and metabolic stability [1]. Parallel testing with the 2-CF₃ regioisomer (CAS 1396679-28-9) would probe the positional effect of the trifluoromethyl group [2].

Comparative Selectivity Profiling Against mTOR-Targeting Morpholino-Ureas

CAS 1396684-73-3 (TrkA-inhibiting) can be used in kinase selectivity panels alongside morpholino-urea mTOR inhibitors (e.g., from patent class WO2011107585A1) to establish target selectivity fingerprints [1]. Such profiling is critical for programs where TrkA inhibition is desired but mTOR pathway interference (e.g., immunosuppression, metabolic effects) must be avoided [2].

Reference Standard for Analytical Method Development and Quality Control

With a molecular formula of C₁₆H₁₈F₃N₃O₂ (MW 341.33) and a distinctive alkyne chromophore, CAS 1396684-73-3 is suitable as an analytical reference standard for HPLC/LC-MS method development and purity assessment in chemical procurement workflows [1]. The compound's computed clogP of 2.85 and TPSA of 47.36 Ų provide a basis for reverse-phase chromatographic method optimization [2].

Quote Request

Request a Quote for 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.